molecular formula C13H10N2O2S B2505971 3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207004-93-0

3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2505971
CAS No.: 1207004-93-0
M. Wt: 258.3
InChI Key: WINVIRRXFWFOMB-UHFFFAOYSA-N
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Description

3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring attached to an indene moiety, which is further functionalized with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate starting materials under controlled conditions.

    Indene Derivative Preparation: The indene moiety can be prepared through cyclization reactions involving suitable precursors.

    Coupling Reaction: The final step involves coupling the thiazole ring with the indene derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-(thiazol-2-yl)-2,3-dihydro-1H-indene-1-carboxamide stands out due to its unique indene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole-based compounds and contributes to its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

3-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-11-7-10(8-3-1-2-4-9(8)11)12(17)15-13-14-5-6-18-13/h1-6,10H,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINVIRRXFWFOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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